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Compound of Interest

Compound Name: Flavipucine

Cat. No.: B1248310

Abstract: Flavipucine is a fungal-derived secondary metabolite belonging to the 2-pyridone
class of alkaloids. First identified for its antibiotic properties, it has since garnered interest for its
unique chemical structure and diverse biological activities, including antifungal and cytotoxic
effects. This document provides a comprehensive overview of the origin, producing organisms,
and the intricate biosynthetic pathway of flavipucine. It details the experimental methodologies
employed in its isolation, characterization, and the elucidation of its genetic origins, presenting
key data and workflows for researchers in natural product chemistry, microbiology, and drug
development.

Discovery and Producing Organisms

Flavipucine was first isolated from the fungus Aspergillus flavipes.[1][2] Since its initial
discovery, the production of flavipucine and its derivatives has been identified in several other
fungal species. These organisms, found in diverse ecological niches, are the natural sources of
this unique pyridone epoxide. The known flavipucine-producing fungi are summarized in Table
1.

Table 1: Fungal Species Reported to Produce Flavipucine
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Fungal Species Reference(s)
Aspergillus flavipes [1112]
Aspergillus terreus [3]
Cladobotryum rubrobrunnescens [3114]

Phoma sp. [31[5]
Macrophoma sp. (from fruit rot) [31[4]

Physicochemical Properties of Flavipucine

Flavipucine is characterized by its 3'-isovaleryl-6-methylpyridine-3-spiro-2'-oxiran-2(1H),4(3H)-
dione structure.[1][6] Its chemical and physical properties are essential for its isolation,
characterization, and understanding its biological function.

Table 2: Physicochemical Properties of Flavipucine

Property Value Reference

(2R,3R)-6-methyl-2-(3-

methylbutanoyl)-1-oxa-7-
IUPAC Name ) [7]
azaspiro[2.5]oct-5-ene-4,8-

dione
Molecular Formula C12H15NOa [7]
Molecular Weight 237.25 g/mol [7]
Exact Mass 237.10010796 Da [7]

_ CC1=CC(=0)C2(--INVALID-
Canonical SMILES [7]
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DWCXXICTUDDKTB-
InChlKey [7]
JQWIXIFHSA-N
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The biosynthesis of flavipucine is a complex process orchestrated by a dedicated biosynthetic
gene cluster (BGC), named the flv cluster.[3][8] This pathway involves a hybrid polyketide
synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which fuses building blocks
from both polyketide and amino acid metabolism.

Labeling studies have confirmed that the 2-pyridone core is derived from polyketide carbons,
while the C8 side chain originates from the amino acid L-leucine.[3][8] The biosynthesis is not a
simple linear process but involves unusual oxidative rearrangements to form the final
heterocyclic structure.

Key insights into the pathway were gained through heterologous expression of the flv gene
cluster from A. terreus in the model fungus A. nidulans.[3][9] This, combined with targeted gene
inactivation, revealed the functions of several key enzymes.

Key Enzymatic Steps:

o PKS-NRPS Activity: The central PKS-NRPS enzyme produces a triketide-amino acid hybrid
precursor. Its R domain (reductase) performs a reductive release of this initial product.[3][8]

 First Ring Cyclization: The hydrolase FIvD is essential for the initial cyclization event, leading
to the formation of a pyrrolinone intermediate.[3][8]

o Oxidative Rearrangement: A small, previously uncharacterized protein, FIvB, catalyzes an
unprecedented oxidative rearrangement of the pyrrolinone precursor to generate the
characteristic 2-pyridone moiety of flavipucine.[3][8]

The proposed biosynthetic pathway, highlighting the key intermediates and enzymes, is
illustrated below.
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Proposed biosynthetic pathway of Flavipucine.

Experimental Protocols

The elucidation of flavipucine's origin and biosynthesis has relied on a combination of classic
natural product chemistry techniques and modern molecular biology approaches.
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The general protocol for isolating flavipucine involves fungal fermentation followed by
extraction and chromatographic purification.

e Fermentation: A pure culture of a producing strain (e.g., Cladobotryum rubrobrunnescens) is
grown in a suitable liquid medium (e.g., glucose/maltose medium) under submerged
fermentation conditions for a specified period to allow for metabolite production.[4][5]

o Extraction: The fungal biomass is separated from the culture broth by filtration. The culture
filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the
secondary metabolites from the aqueous phase.

o Concentration: The organic extract is concentrated under reduced pressure (e.g., using a
rotary evaporator) to yield a crude extract.

o Chromatographic Purification: The crude extract is subjected to one or more stages of
chromatography to isolate flavipucine. This typically involves:

o Solid-Phase Extraction (SPE): As a preliminary cleanup step.

o High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC column (e.g.,
C18) is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile
or methanol) to achieve final purification of the compound.[5]

The definitive structure of flavipucine was determined using a combination of spectroscopic
and crystallographic methods.

e Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine
the exact mass and elemental composition of the isolated compound, confirming its
molecular formula.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial
for piecing together the molecular structure.[10]

o 1D-NMR (*H and 13C): Provides information on the number and types of protons and
carbons in the molecule.
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o 2D-NMR (COSY, HMQC, HMBC): Establishes connectivity between atoms. COSY
(Correlation Spectroscopy) shows proton-proton couplings, while HMQC (Heteronuclear
Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)
reveal one-bond and multiple-bond correlations between protons and carbons,
respectively.[10]

o X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the
structure and its stereochemistry by mapping the precise three-dimensional arrangement of
atoms in a crystalline state.[6]

Understanding the genetic basis of flavipucine production involves molecular genetics and
synthetic biology techniques. The workflow below outlines the key steps in a heterologous
expression experiment used to identify the function of the flv gene cluster.[3]
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Workflow for heterologous expression and gene function analysis.
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Biological Activity

Flavipucine and its derivatives exhibit a range of biological activities, which is a primary driver
for research into this class of compounds. The pyridione epoxide moiety is considered a key
pharmacophore for its antibacterial action against organisms like Bacillus subtilis.[11]

Table 3: Reported Biological Activities of Flavipucine

. Target
Activity Type . . Potency Reference(s)
Organism/Cell Line
] Phytophthora ICo0 down to 7.81
Antifungal ) [5]
infestans ppm

ICo0 down to 31.3

Antifungal Septoria tritici [5]
ppm
Antibacterial Bacillus subtilis Bactericidal activity [11]
) Human Leukemia Activity comparable to
Cytotoxic [11]
(HL-60) cells SN-38
Conclusion

The origin of flavipucine is rooted in the complex secondary metabolism of several fungal
species, most notably Aspergillus flavipes. Its biosynthesis is a fascinating example of a PKS-
NRPS pathway that employs novel enzymatic strategies, such as the oxidative rearrangement
of a pyrrolinone intermediate, to construct its unique 2-pyridone spiro-epoxide scaffold. The
technical approaches combining fungal genetics, analytical chemistry, and molecular biology
have been instrumental in unraveling this pathway. Continued research into flavipucine and its
biosynthetic machinery holds potential for the discovery of new bioactive compounds and the
development of novel biocatalysts for synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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